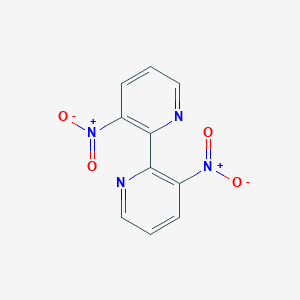

3,3'-Dinitro-2,2'-bipyridyl

准备方法

合成路线和反应条件

INS365是通过一系列涉及尿苷衍生物磷酸化的化学反应合成的。 该过程通常涉及在受控条件下使用磷酸化试剂,例如氧氯化磷(POCl3)和三乙胺(TEA),以获得所需的产物 .

工业生产方法

在工业环境中,INS365的生产涉及使用自动化反应器进行大规模化学合成,以确保一致性和纯度。 该过程包括严格的质量控制措施,以保持制药应用所需的较高纯度 .

化学反应分析

反应类型

INS365会经历各种化学反应,包括:

氧化: INS365在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰INS365的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢(H2O2)和高锰酸钾(KMnO4)。

还原: 使用硼氢化钠(NaBH4)和氢化铝锂(LiAlH4)等还原剂。

形成的主要产物

科学研究应用

INS365在科学研究中有着广泛的应用,包括:

化学: 用作合成其他核苷酸和核苷酸类似物的试剂。

生物学: 研究其在细胞信号转导中的作用,并用作研究P2Y2受体功能的工具。

医学: 主要用于治疗干眼症和其他需要增强粘液纤毛清除的疾病。

工业: 用于开发新的药物和治疗剂.

作用机制

INS365通过作为P2Y2受体的激动剂发挥作用。INS365与受体结合后,会刺激细胞内钙离子(Ca2+)的产生,进而促进上皮细胞分泌粘蛋白和液体。 这会导致泪液分泌增加,并改善粘液纤毛清除 . 所涉及的分子靶点和途径包括P2Y2受体的激活以及随后增强粘蛋白和液体分泌的信号转导级联 .

相似化合物的比较

INS365作为P2Y2受体激动剂,具有高效力和稳定性的特点。类似的化合物包括:

尿苷三磷酸(UTP): 一种天然存在的核苷酸,也作用于P2Y2受体,但不如INS365稳定。

生物活性

3,3'-Dinitro-2,2'-bipyridyl (DNBP) is a chemical compound with the molecular formula CHNO and a CAS number of 1024-94-8. It is characterized by two nitro groups attached to the 3 and 3' positions of the bipyridine structure. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and its role as a precursor in the synthesis of biologically active derivatives. Research indicates that DNBP can form metal complexes that exhibit significant anticancer activity. For instance, gold(III) complexes derived from bipyridine derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic applications .

Anticancer Properties

A notable study demonstrated that gold(III) complexes containing this compound derivatives exhibited higher cytotoxicity compared to conventional chemotherapeutic agents like cisplatin. These complexes induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The IC values for these compounds were significantly lower than those for cisplatin, showcasing their potential as effective anticancer agents.

Interaction with Biological Targets

This compound has been shown to interact with various biological targets through coordination chemistry. The nitro groups can participate in electron transfer processes, enhancing the reactivity of the compound. This feature is particularly relevant in the development of metal-based drugs where electron transfer plays a critical role in their mechanism of action .

Study on Metal Complexes

A study focused on the synthesis of gold(III) complexes with this compound highlighted their synthesis and characterization through techniques such as NMR and IR spectroscopy. The results indicated that these complexes exhibited potent cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The study concluded that these compounds could serve as promising candidates for further development in anticancer therapy .

Electrochemical Behavior

Research into the electrochemical properties of DNBP and its polymers revealed interesting redox behavior. The compound can undergo single-electron transfer reactions, which are critical for its application in sensors and other electrochemical devices. The electrochemical stability and reactivity of DNBP make it a valuable component in the design of new materials for electronic applications .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key properties:

| Compound | Anticancer Activity | Mechanism of Action | Electrochemical Properties |

|---|---|---|---|

| This compound | High | Apoptosis induction via metal complex formation | Single-electron transfer capability |

| Cisplatin | Moderate | DNA cross-linking | Limited redox activity |

| Denufosol | Low | P2Y2 receptor agonist | Not applicable |

属性

IUPAC Name |

3-nitro-2-(3-nitropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBMZFINXSHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336500 | |

| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-94-8 | |

| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 3,3'-dinitro-2,2'-bipyridyl and its derivatives?

A: Research on the crystal structures of 3,3'-dinitro-2,2'-bipyridine N-oxides and N,N'-dioxides reveals intriguing intramolecular interactions. These compounds exhibit consistent 1,5 interactions between nitro oxygen atoms and aromatic carbon atoms, with distances ranging from 2.623(2) to 2.839(2) Å []. These O⋯C interactions are suggested to be a common characteristic in ortho-nitro-biphenyl systems. Additionally, 1,6 interactions are observed between N-oxide oxygen atoms and nitro nitrogen atoms in most cases, with distances between 2.737(2) and 2.874(3) Å []. Interestingly, in the parent compound 3,3'-dinitro-2,2'-bipyridine, the attractive intramolecular interactions involving electron density donation from nitro oxygen atoms to the C(2) atoms of the opposite rings are more dominant than those involving donation from ring nitrogen atoms to nitro nitrogen atoms [].

Q2: Can this compound be used to create polymers? What are their properties?

A: Yes, this compound serves as a key building block for synthesizing polymers like poly(3,3′-dinitro-2,2′-bipyridine-5,5′-diyl) (PBpy-3,3′-diNO2) [, ]. These polymers are prepared using copper-promoted Ullmann coupling reactions. While PBpy-3,3′-diNO2 shows limited solubility, its counterpart, poly(3-nitropyridine-2,5-diyl) (PPy-3-NO2), exhibits good solubility in organic solvents like DMSO, DMF, and chloroform []. PPy-3-NO2 possesses a number average molecular weight (Mn) of 9,300 and an intrinsic viscosity [η] of 0.53 dL g−1 in DMF []. These polymers exhibit a UV–vis absorption peak around 430 nm [].

Q3: Does this compound and its polymers display any interesting electrochemical behavior?

A: Indeed, PPy-3-NO2 demonstrates electrochemical reduction at −1.5 V versus Ag+/Ag in acetonitrile. Furthermore, it exhibits an electrochemical redox cycle within the range of 0 to −1.1 V versus Ag+/Ag in aqueous solutions []. This electrochemical activity suggests potential applications in areas like electrocatalysis and energy storage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。